molecular formula C8H10BrNS B2654683 2-bromo-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole CAS No. 1027247-69-3

2-bromo-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole

Cat. No.: B2654683
CAS No.: 1027247-69-3
M. Wt: 232.14
InChI Key: NTZSXLNKZILSFZ-UHFFFAOYSA-N
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Description

2-bromo-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole is a heterocyclic compound that contains both bromine and sulfur atoms within its structure

Scientific Research Applications

2-bromo-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

In the context of pharmacology, this refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting further studies or applications of the compound based on its properties and current research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole typically involves the bromination of a precursor compound, such as cyclohepta[d][1,3]thiazole. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or dehalogenated compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole
  • 2-iodo-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole
  • 2-fluoro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole

Uniqueness

2-bromo-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and its interactions with other molecules .

Properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNS/c9-8-10-6-4-2-1-3-5-7(6)11-8/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZSXLNKZILSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027247-69-3
Record name 2-bromo-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole
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